

8-Fluorochroman-4-one CAS number and molecular weight

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Compound of Interest

Compound Name: 8-Fluorochroman-4-one

Cat. No.: B053088

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An In-depth Technical Guide to 8-Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **8-Fluorochroman-4-one**, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, offers a detailed, field-proven synthesis protocol, and provides an in-depth analysis of its spectroscopic characteristics. The causality behind experimental choices and the importance of this compound as a building block in the synthesis of more complex, biologically active molecules are discussed. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development, providing the necessary technical information to handle, synthesize, and characterize this versatile compound.

Introduction and Significance

Chroman-4-ones are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of a fluorine atom into the chromanone scaffold can significantly modulate the

molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **8-Fluorochroman-4-one**, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the fluorine atom at the 8-position can influence the electronic and steric properties of the molecule, making it a valuable synthon for targeted drug design. Understanding the synthesis and detailed characterization of this compound is therefore paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **8-Fluorochroman-4-one** is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

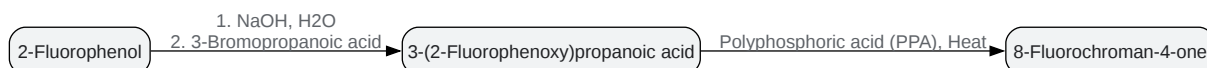
Property	Value	Source
CAS Number	111141-00-5	--INVALID-LINK--
Molecular Formula	C ₉ H ₇ FO ₂	--INVALID-LINK--
Molecular Weight	166.15 g/mol	--INVALID-LINK--
Appearance	Expected to be a solid	General knowledge on similar compounds
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	Inferred from the structure
Melting Point	Not explicitly reported, but related fluorinated chromanones have melting points in the range of 50-100 °C.	General knowledge

Synthesis of 8-Fluorochroman-4-one: A Step-by-Step Protocol

The synthesis of chroman-4-ones can be achieved through various methods. A common and effective approach is the intramolecular Friedel-Crafts cyclization of a corresponding 3-

(fluorophenoxy)propanoic acid. This method is reliable and generally proceeds with good yield.

Reaction Scheme



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Caption: Synthesis of **8-Fluorochroman-4-one** via intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

- Materials:
 - 2-Fluorophenol
 - Sodium hydroxide (NaOH)
 - 3-Bromopropanoic acid
 - Water
 - Hydrochloric acid (HCl)
 - Diethyl ether
- Procedure:
 1. In a round-bottom flask, dissolve 2-fluorophenol in an aqueous solution of sodium hydroxide. The formation of the sodium phenoxide is crucial as it activates the oxygen for nucleophilic attack.
 2. To this solution, add 3-bromopropanoic acid dropwise at room temperature. The reaction is an O-alkylation, where the phenoxide displaces the bromide ion.

3. Heat the reaction mixture under reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
4. After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, precipitating the 3-(2-fluorophenoxy)propanoic acid.
5. Extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. This product can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to **8-Fluorochroman-4-one**

- Materials:
 - 3-(2-Fluorophenoxy)propanoic acid
 - Polyphosphoric acid (PPA) or Eaton's reagent
 - Dichloromethane
 - Saturated sodium bicarbonate solution
- Procedure:
 1. Add 3-(2-fluorophenoxy)propanoic acid to polyphosphoric acid (PPA) in a round-bottom flask. PPA serves as both the acidic catalyst and the solvent for this reaction. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more effective alternative, allowing for lower reaction temperatures.
 2. Heat the mixture with stirring. The temperature required will depend on the specific substrate and acid catalyst used, but typically ranges from 80 to 120 °C. The reaction involves the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the fluorinated benzene ring, followed by cyclization. The fluorine atom directs the cyclization to the ortho and para positions, with the formation of the six-membered ring being sterically and electronically favored.

3. Monitor the reaction progress by TLC.
4. Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and hydrolyze the PPA.
5. Extract the product with dichloromethane.
6. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8. The crude product can be purified by column chromatography on silica gel to afford pure **8-Fluorochroman-4-one**.

Spectroscopic Characterization

Accurate characterization of the synthesized **8-Fluorochroman-4-one** is critical for confirming its structure and purity. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

- Aromatic Protons (H5, H6, H7): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The fluorine at position 8 will cause splitting of the adjacent proton (H7) and will also influence the chemical shifts of H5 and H6. The coupling patterns will be complex due to H-H and H-F couplings.
- Methylene Protons (H2): The protons on the carbon adjacent to the ether oxygen (C2) will appear as a triplet around δ 4.5 ppm.
- Methylene Protons (H3): The protons on the carbon adjacent to the carbonyl group (C3) will appear as a triplet around δ 2.8 ppm.

For comparison, the related compound 7-hydroxychroman-4-one shows signals at δ 4.45 (t, 2H, H-2) and 2.66 (t, 2H, H-3) ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

- **Carbonyl Carbon (C4):** The carbonyl carbon will be the most downfield signal, expected around δ 190-200 ppm.
- **Aromatic Carbons (C4a, C5, C6, C7, C8, C8a):** These carbons will appear in the range of δ 110-160 ppm. The carbon directly attached to the fluorine (C8) will show a large C-F coupling constant.
- **Methylene Carbon (C2):** The carbon adjacent to the ether oxygen will appear around δ 60-70 ppm.
- **Methylene Carbon (C3):** The carbon adjacent to the carbonyl group will appear around δ 30-40 ppm.

In the related 8-fluoro-3,4-dihydroisoquinoline, the carbon attached to fluorine shows a large coupling constant (d, JCF = 258 Hz).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **C=O Stretch:** A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group. For comparison, 7-((3,5-Dimethylbenzyl)oxy)chroman-4-one shows a C=O stretch at 1680 cm⁻¹. [1]
- **C-F Stretch:** A strong absorption band for the C-F bond is expected in the region of 1200-1300 cm⁻¹.
- **Aromatic C=C Stretch:** Medium intensity bands will be observed in the 1450-1600 cm⁻¹ region.

- C-O Stretch: An absorption corresponding to the ether C-O bond will be present in the 1200-1300 cm^{-1} region.

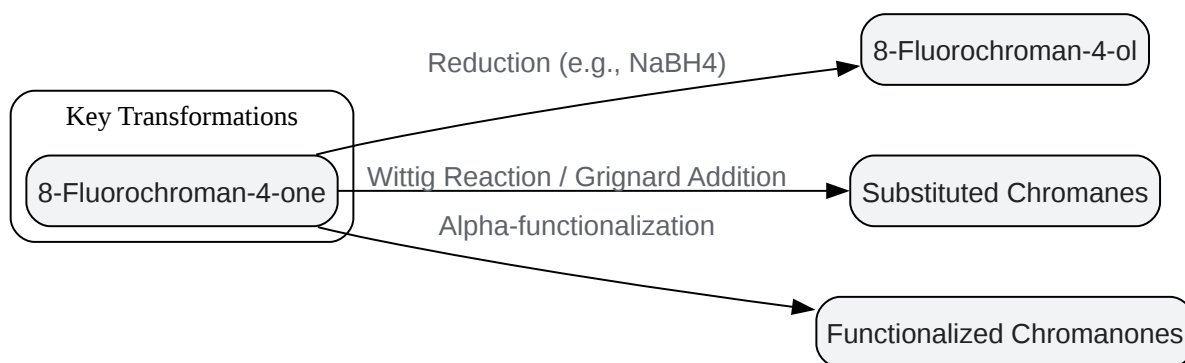
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular ion peak should be observed at $m/z = 166.15$.
- Fragmentation: Common fragmentation patterns for chromanones involve the loss of CO (28 Da) and retro-Diels-Alder reactions of the heterocyclic ring. The presence of the fluorine atom will also influence the fragmentation pattern.^{[3][4]}

Reactivity and Applications in Drug Discovery

8-Fluorochroman-4-one is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone at the 4-position is a key functional handle for various chemical transformations.



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Caption: Key reactions of **8-Fluorochroman-4-one** for further synthetic elaboration.

- Reduction: The ketone can be readily reduced to the corresponding alcohol, 8-fluorochroman-4-ol, using reducing agents like sodium borohydride (NaBH_4). This introduces

a new chiral center and a hydroxyl group for further functionalization.

- **Condensation Reactions:** The alpha-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as aldol and Claisen condensations, to build more complex carbon skeletons.
- **Nucleophilic Addition:** The carbonyl group is susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of tertiary alcohols.
- **Formation of Heterocycles:** The chromanone scaffold can be used as a starting point for the synthesis of other heterocyclic systems, such as pyrazoles and isoxazoles, by reacting the ketone with appropriate reagents.

The incorporation of the 8-fluoro-chromanone motif has been explored in the development of various therapeutic agents, including but not limited to, inhibitors of various enzymes and receptor modulators. The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can also block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **8-Fluorochroman-4-one**.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Fluorochroman-4-one is a valuable and versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents. Its synthesis via intramolecular Friedel-Crafts cyclization is a robust and scalable method. A comprehensive understanding of its spectroscopic properties is essential for its unambiguous identification and for ensuring its purity in subsequent synthetic transformations. This technical guide provides a solid foundation for researchers and scientists to confidently work with this important fluorinated heterocyclic compound.

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